molecular formula C27H39N3O3 B15151446 Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- CAS No. 86551-61-3

Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)-

Cat. No.: B15151446
CAS No.: 86551-61-3
M. Wt: 453.6 g/mol
InChI Key: OECVCYPIABDSEN-UHFFFAOYSA-N
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Description

Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Phenoxy Group: The initial step involves the formation of the phenoxy group by reacting 2,4-bis(1,1-dimethylpropyl)phenol with an appropriate halogenated butanamide under basic conditions.

    Introduction of the Formylhydrazino Group: The next step involves the introduction of the formylhydrazino group to the phenyl ring. This can be achieved by reacting the intermediate with hydrazine hydrate followed by formylation using formic acid or formyl chloride.

    Coupling Reaction: The final step involves coupling the two intermediates to form the desired compound. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The formylhydrazino group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The formylhydrazino group can be reduced to form hydrazine derivatives.

    Substitution: The phenoxy and formylhydrazino groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Hydrazine derivatives and amines.

    Substitution: Various substituted phenoxy and formylhydrazino derivatives.

Scientific Research Applications

Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- involves its interaction with specific molecular targets and pathways. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Butanamide, 2-(2,4-dimethylphenoxy)-N-(4-(2-formylhydrazino)phenyl)-
  • Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-hydrazino)phenyl)-
  • Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylamino)phenyl)-

Uniqueness

Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- is unique due to the presence of both the bulky 2,4-bis(1,1-dimethylpropyl)phenoxy group and the reactive formylhydrazino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

86551-61-3

Molecular Formula

C27H39N3O3

Molecular Weight

453.6 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-(2-formylhydrazinyl)phenyl]butanamide

InChI

InChI=1S/C27H39N3O3/c1-8-23(25(32)29-20-12-14-21(15-13-20)30-28-18-31)33-24-16-11-19(26(4,5)9-2)17-22(24)27(6,7)10-3/h11-18,23,30H,8-10H2,1-7H3,(H,28,31)(H,29,32)

InChI Key

OECVCYPIABDSEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)NNC=O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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